1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and triazole moieties. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.
Formation of the triazole ring: This can be done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Final coupling: The final step involves coupling the triazole derivative with the pyrazole-thiophene intermediate to form the target compound.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole structure but different substituents.
4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole derivative with an aldehyde group.
The uniqueness of this compound lies in its combination of pyrazole, thiophene, and triazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-18-9-10(16-17-18)13(20)14-8-11(12-4-2-7-21-12)19-6-3-5-15-19/h2-7,9,11H,8H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCQQTJRHSRNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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